molecular formula C17H22N2O3 B14405567 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

Cat. No.: B14405567
M. Wt: 302.37 g/mol
InChI Key: XEAIRGYHKZGEAK-XMHGGMMESA-N
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Description

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione is an organic compound with a complex structure consisting of 27 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is notable for its unique arrangement of functional groups, which include an ethoxyamino group, a pyridinyl group, and a cyclohexane-1,3-dione core.

Preparation Methods

The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an ethoxyamine derivative with a butylidene precursor, followed by cyclization to form the cyclohexane-1,3-dione ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The ethoxyamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O3/c1-3-6-14(19-22-4-2)17-15(20)9-13(10-16(17)21)12-7-5-8-18-11-12/h5,7-8,11,13,20H,3-4,6,9-10H2,1-2H3/b19-14+

InChI Key

XEAIRGYHKZGEAK-XMHGGMMESA-N

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CC=C2)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CC=C2)O

Origin of Product

United States

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